molecular formula C14H14BrOP B14734498 (2-Bromoethyl)(oxo)diphenyl-lambda~5~-phosphane CAS No. 5055-14-1

(2-Bromoethyl)(oxo)diphenyl-lambda~5~-phosphane

Cat. No.: B14734498
CAS No.: 5055-14-1
M. Wt: 309.14 g/mol
InChI Key: GZUHBIZSOQCNMW-UHFFFAOYSA-N
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Description

(2-Bromoethyl)(oxo)diphenyl-lambda~5~-phosphane is an organophosphorus compound with the molecular formula C14H14BrOP. This compound is characterized by the presence of a bromoethyl group attached to a diphenylphosphane moiety, making it a versatile reagent in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromoethyl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 2-bromoethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like toluene or dichloromethane for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(2-Bromoethyl)(oxo)diphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: New phosphane derivatives with varied functional groups.

    Oxidation: Phosphine oxides or phosphonic acids.

    Reduction: Reduced phosphine derivatives.

Scientific Research Applications

(2-Bromoethyl)(oxo)diphenyl-lambda~5~-phosphane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromoethyl)(oxo)diphenyl-lambda~5~-phosphane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromoethyl group can participate in nucleophilic substitution reactions, while the phosphane moiety can undergo oxidation or reduction. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromoethyl)(oxo)diphenyl-lambda~5~-phosphane is unique due to its combination of a bromoethyl group and a diphenylphosphane moiety, which provides distinct reactivity and versatility in various chemical reactions. This uniqueness makes it a valuable reagent in both academic research and industrial applications .

Properties

IUPAC Name

[2-bromoethyl(phenyl)phosphoryl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrOP/c15-11-12-17(16,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUHBIZSOQCNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CCBr)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrOP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60328954
Record name (2-Bromoethyl)(oxo)diphenyl-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5055-14-1
Record name NSC72446
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72446
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Bromoethyl)(oxo)diphenyl-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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